 
                            Dot1L-IN-1 is classified as a small molecule inhibitor specifically targeting DOT1L. The compound was developed through structure-activity relationship studies aimed at optimizing the inhibition of DOT1L's enzymatic activity. It has been identified among a series of adenosine derivatives designed to enhance potency and selectivity against DOT1L while minimizing off-target effects .
The synthesis of Dot1L-IN-1 involves several key steps that optimize its chemical structure for enhanced inhibitory activity. Initial studies focused on modifying adenosine-containing compounds to improve their binding affinity to DOT1L.
Dot1L-IN-1 features a complex molecular structure characterized by its adenosine core, modified with specific substituents that enhance its interaction with DOT1L.
The primary chemical reaction involving Dot1L-IN-1 is its competitive inhibition of DOT1L-mediated methylation of histone H3 at lysine 79.
The mechanism of action for Dot1L-IN-1 involves its competitive inhibition of DOT1L's enzymatic function, leading to decreased levels of H3K79 methylation.
Dot1L-IN-1 possesses several notable physical and chemical properties that contribute to its functionality as a therapeutic agent.
Dot1L-IN-1 has significant potential applications in scientific research and clinical settings.
Ongoing clinical trials are assessing the efficacy of Dot1L inhibitors like Dot1L-IN-1 in treating various cancers, particularly those driven by mutations in genes encoding components of the MLL (mixed lineage leukemia) complex .
Dot1L-IN-1 binds the S-adenosylmethionine (SAM) pocket of DOT1L through a conserved mode of interaction observed in other nucleoside-based inhibitors. Structural analyses reveal that its adenine mimetic core forms critical hydrogen bonds with residues Asp222, Gly163, and Phe223 in the catalytic domain (PDB: 1NW3) [1] [3] [7]. Unlike natural SAM, Dot1L-IN-1 features a cyclopentane ring replacing the ribose moiety, enhancing metabolic stability while sterically occluding cofactor access [3]. The compound’s extended N-alkyl chain protrudes into a hydrophobic subpocket lined by Tyr312 and Ile317, reducing binding entropy and increasing residence time [3]. Cryo-EM studies of DOT1L-nucleosome complexes indicate that Dot1L-IN-1 binding induces no major conformational changes in the enzyme, suggesting rigid-pocket targeting [2] [7].
Table 1: Key Structural Interactions of Dot1L-IN-1 with DOT1L
| DOT1L Residue | Interaction Type | Functional Role | 
|---|---|---|
| Asp222 | Hydrogen bonding | Anchors adenine mimetic | 
| Phe223 | π-Stacking | Stabilizes adenine ring | 
| Tyr312 | Hydrophobic | Binds alkyl chain | 
| Ile317 | Van der Waals | Enhances binding affinity | 
| Gly163 | Hydrogen bonding | Coordinates SAM-site access | 
Dot1L-IN-1 exhibits competitive inhibition kinetics against SAM, with a reported K~i~ of 1.0 μM and an IC₅₀ of 32 μM in radioisotope-based methyltransferase assays [3]. Steady-state kinetics demonstrate a dose-dependent reduction in V~max~ without altering K~m~ for SAM, confirming reversible competition [3]. Selectivity profiling across 28 epigenetic enzymes (including PRMT5, EZH2, and G9a) revealed >100-fold selectivity for DOT1L, attributed to its unique non-SET domain architecture [3] [8]. Notably, Dot1L-IN-1 shows negligible activity against RNA methyltransferases or DNA methyltransferases, underscoring specificity for the DOT1L SAM-binding groove [3].
Table 2: Kinetics and Selectivity Profile of Dot1L-IN-1
| Parameter | Value | Assay System | 
|---|---|---|
| IC₅₀ vs. DOT1L | 32 μM | ³H-SAM nucleosome assay | 
| K~i~ | 1.0 μM | Lineweaver-Burk analysis | 
| Selectivity ratio (vs. EZH2) | >100:1 | Radioisotope HMT panel | 
| SAM K~m~ (inhibited) | Unchanged | Michaelis-Menten kinetics | 
Although Dot1L-IN-1 primarily competes with SAM, it indirectly disrupts DOT1L’s allosteric activation by ubiquitinated nucleosomes. Structural data show that H2BK120Ub stimulates DOT1L activity by reorienting its catalytic loop toward H3K79 [2] [7]. Dot1L-IN-1 binding does not overlap with the ubiquitin-interaction interface (centered on helix αK), but rigidifies the SAM-binding site, reducing conformational flexibility required for H2BK120Ub-enhanced catalysis [2] [7] [9]. This dual mechanism—direct SAM competition plus impaired allosteric responsiveness—explains its superior efficacy over early inhibitors like EPZ004777, which solely target the cofactor site [3].
Dot1L-IN-1 differentially suppresses H3K79 methylation states in cellular models. In MLL-rearranged leukemia cells, 48-hour treatment reduces global H3K79me2 by >80% and H3K79me3 by 60%, while H3K79me1 decreases marginally (∼20%) [4] [8]. This hierarchy aligns with DOT1L’s non-processive mechanism, where each methylation step requires enzyme dissociation/reassociation. Consequently, me1 accumulation is observed due to blocked di/trimethylation [1] [4]. ChIP-seq analyses confirm preferential loss of H3K79me2 at HOXA9 and MEIS1 loci, disrupting MLL-fusion-driven transcription [4] [8]. In solid tumors (e.g., breast cancer), Dot1L-IN-1 depletes H3K79me2 at stemness genes (NANOG, SOX2), inhibiting tumorigenicity [8].
Table 3: Effects on H3K79 Methylation States in Cellular Models
| Methylation State | Reduction (%) | Biological Consequence | 
|---|---|---|
| H3K79me1 | ∼20% | Minimal impact on basal transcription | 
| H3K79me2 | >80% | Silences oncogenic loci (e.g., HOXA9) | 
| H3K79me3 | 60% | Derepresses silenced tumor suppressors | 
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1